Ethyl 4-acetamido-3-ethoxybenzoate

Vue d'ensemble

Description

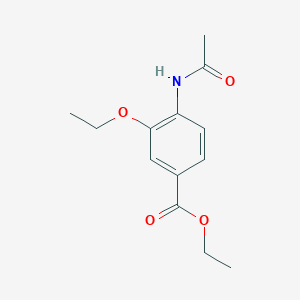

Ethyl 4-acetamido-3-ethoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, an acetylamino group, and an ethoxy group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-acetamido-3-ethoxybenzoate can be achieved through several methods. One common approach involves the esterification of 4-(acetylamino)-3-ethoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize reaction time and yield. This method allows for better control over reaction conditions and can lead to higher selectivity and conversion rates .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 4-acetamido-3-ethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acetylamino group to an amine group.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of various substituted benzoates depending on the nucleophile used .

Applications De Recherche Scientifique

Chemical Properties and Structure

Ethyl 4-acetamido-3-ethoxybenzoate is characterized by its molecular formula and a molecular weight of approximately 225.24 g/mol. Its structure includes an ethoxy group and an acetamido group attached to a benzoate framework, which contributes to its diverse biological activities.

Medicinal Applications

-

Antimicrobial Activity :

- Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from this structure have shown effectiveness against various bacterial strains, including those prioritized by the World Health Organization, such as Acinetobacter baumannii and Pseudomonas aeruginosa .

- A notable study evaluated the antimicrobial activity of related compounds, suggesting potential for developing new antimicrobial agents based on the benzoate scaffold .

-

Local Anesthetic Effects :

- The compound's structural similarities to known local anesthetics suggest potential applications in pain management. Research has demonstrated that certain benzoate derivatives can produce local anesthetic effects comparable to established agents like tetracaine . The evaluation of these compounds involved various anesthesia methods, including surface and infiltration anesthesia.

-

Anticonvulsant Properties :

- This compound and its derivatives have been assessed for anticonvulsant activity. Some derivatives displayed efficacy comparable to traditional antiepileptic medications, indicating their potential as candidates for new treatments in epilepsy management .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions, including acylation and esterification processes. The following table summarizes common synthetic routes:

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Acylation | Introduction of the acetamido group via acylation of the aromatic compound. |

| 2 | Esterification | Formation of the ethyl ester from benzoic acid derivatives. |

| 3 | Purification | Crystallization or distillation to obtain pure this compound. |

Case Studies

-

Antimicrobial Screening :

- A series of experiments were conducted to evaluate the antimicrobial efficacy of synthesized derivatives against clinical isolates. Results indicated that certain modifications to the benzoate structure enhanced antibacterial activity significantly .

- Local Anesthetic Evaluation :

Mécanisme D'action

The mechanism of action of Ethyl 4-acetamido-3-ethoxybenzoate involves its interaction with specific molecular targets. For instance, as a potential local anesthetic, it may bind to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of local sensation without affecting consciousness .

Comparaison Avec Des Composés Similaires

Ethyl 4-acetamido-3-ethoxybenzoate can be compared with other similar compounds such as:

Benzocaine (Ethyl 4-aminobenzoate): A well-known local anesthetic with a similar ester structure but lacking the acetylamino and ethoxy groups.

Procaine (2-(Diethylamino)ethyl 4-aminobenzoate): Another local anesthetic with a more complex structure, including an aminoethyl group.

Tetracaine (2-(Dimethylamino)ethyl 4-(butylamino)benzoate): A potent local anesthetic with additional alkyl groups that enhance its efficacy.

The uniqueness of this compound lies in its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs .

Propriétés

Formule moléculaire |

C13H17NO4 |

|---|---|

Poids moléculaire |

251.28 g/mol |

Nom IUPAC |

ethyl 4-acetamido-3-ethoxybenzoate |

InChI |

InChI=1S/C13H17NO4/c1-4-17-12-8-10(13(16)18-5-2)6-7-11(12)14-9(3)15/h6-8H,4-5H2,1-3H3,(H,14,15) |

Clé InChI |

DETCQHZRPWCNJS-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=C(C=CC(=C1)C(=O)OCC)NC(=O)C |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.